2-Methoxy-5-(propylsulfamoyl)benzamide
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Overview
Description
2-Methoxy-5-(propylsulfamoyl)benzamide is an organic compound with the molecular formula C11H15NO4S It is a derivative of benzamide, characterized by the presence of a methoxy group at the second position and a propylsulfamoyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(propylsulfamoyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is sulfonated using propylsulfonyl chloride in the presence of a base such as pyridine to form the propylsulfamoyl group.
Amidation: Finally, the carboxylic acid group is converted to an amide group by reacting with ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(propylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(propylsulfamoyl)benzamide.
Reduction: Formation of 2-methoxy-5-(propylsulfamoyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(propylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(propylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a propylsulfamoyl group.
2-Methoxy-5-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a propylsulfamoyl group.
2-Methoxy-5-(butylsulfonyl)benzamide: Similar structure but with a butylsulfonyl group instead of a propylsulfamoyl group.
Uniqueness
2-Methoxy-5-(propylsulfamoyl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The propylsulfamoyl group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability. Additionally, the methoxy group contributes to its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-methoxy-5-(propylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-6-13-18(15,16)8-4-5-10(17-2)9(7-8)11(12)14/h4-5,7,13H,3,6H2,1-2H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJFKDGLFPSWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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